molecular formula C25H26BrCl2N7O3 B10895787 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide

Cat. No.: B10895787
M. Wt: 623.3 g/mol
InChI Key: TXTKSYWEIBDFEN-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide is a complex organic compound featuring multiple functional groups, including a triazole ring, a pyrazole ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide typically involves multi-step organic synthesis:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.

    Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately through a condensation reaction between a diketone and a hydrazine derivative.

    Coupling Reaction: The triazole and pyrazole rings are coupled via a nucleophilic substitution reaction, forming the core structure.

    Adamantane Derivative Introduction: The adamantane moiety is introduced through an amide bond formation reaction using adamantanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN_3) or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Azido-triazole derivatives or other substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The presence of the adamantane moiety, known for its antiviral activity, adds to its potential as a pharmacophore.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole and pyrazole rings are common motifs in pharmaceuticals, and their combination with the adamantane structure could lead to novel therapeutic agents.

Industry

In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or π-π interactions with target proteins, while the adamantane moiety might enhance membrane permeability or stability.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2,4-triazole-5-one (NTO): Known for its use in energetic materials, NTO shares the triazole ring but lacks the complex substituents found in the target compound.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with both triazole and pyrazole rings, used in the synthesis of heat-resistant explosives.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are antiviral agents, share the adamantane core but differ in their functional groups.

Uniqueness

The uniqueness of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity could lead to unique interactions with biological targets, offering potential advantages in drug design and material science.

Properties

Molecular Formula

C25H26BrCl2N7O3

Molecular Weight

623.3 g/mol

IUPAC Name

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]adamantane-1-carboxamide

InChI

InChI=1S/C25H26BrCl2N7O3/c1-13-20(14(2)33(31-13)11-17-3-4-18(27)6-19(17)28)29-21(36)24-7-15-5-16(8-24)10-25(9-15,12-24)34-22(26)30-23(32-34)35(37)38/h3-4,6,15-16H,5,7-12H2,1-2H3,(H,29,36)

InChI Key

TXTKSYWEIBDFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C(=NC(=N6)[N+](=O)[O-])Br

Origin of Product

United States

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